molecular formula C16H14 B8375683 2-Benzyl-1H-indene CAS No. 16274-93-4

2-Benzyl-1H-indene

Cat. No.: B8375683
CAS No.: 16274-93-4
M. Wt: 206.28 g/mol
InChI Key: QAUQHTFRJMMRFK-UHFFFAOYSA-N
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Description

2-Benzyl-1H-indene (C₁₆H₁₄) is a bicyclic aromatic hydrocarbon featuring a fused indene core substituted with a benzyl group at the 2-position. Its molecular structure comprises a five-membered indene ring fused to a benzene ring, with a benzyl group extending from the indene moiety.

Properties

CAS No.

16274-93-4

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

2-benzyl-1H-indene

InChI

InChI=1S/C16H14/c1-2-6-13(7-3-1)10-14-11-15-8-4-5-9-16(15)12-14/h1-9,11H,10,12H2

InChI Key

QAUQHTFRJMMRFK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C1CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

  • Planarity : The indene core is nearly planar, as evidenced by X-ray crystallography studies of related derivatives .
  • Substituent Effects : The benzyl group introduces steric and electronic effects, influencing reactivity and intermolecular interactions (e.g., π-π stacking and hydrogen bonding) .

Structural and Crystallographic Differences

Table 1: Structural Parameters of Selected Indene Derivatives
Compound Substituent(s) Planarity (r.m.s. deviation, Å) Key Interactions Reference
2-Benzyl-1H-indene Benzyl Not explicitly reported Radical intermediates
(2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one 4-Methoxybenzylidene 0.007 (indanone system) Twisted benzene ring (8.15°)
(2E)-2-[(1,3-Benzodioxol-5-yl)methylidene]-indan-1-one Benzodioxolylmethylidene 0.041 (indenone), 0.033 (benzodioxole) π-π stacking, hydrogen bonds
(E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-inden-1-one 3,4-Dimethoxybenzylidene Not reported Enhanced steric hindrance

Key Observations :

  • Planarity: Methoxy-substituted derivatives (e.g., ) exhibit higher planarity in the indanone system compared to benzodioxole-substituted analogs .
  • Substituent Impact : Electron-donating groups (e.g., methoxy) enhance resonance stabilization, while bulky substituents (e.g., benzodioxole) increase torsional strain .

Key Observations :

  • Catalytic vs. Condensation Routes: Radical-based methods (e.g., ) offer higher yields for non-polar derivatives, while aldol condensation is versatile for polar ketone analogs .

Physicochemical Properties

Table 3: Spectroscopic and Physical Data
Compound ¹H NMR (δ, ppm) HRMS (m/z) Melting Point (°C) Reference
This compound 7.38–7.20 (m, 8H), 3.84 (s, 2H) 206.1105 (calc. 206.1096) Not reported
(2E)-2-(4-Methoxybenzylidene)-indan-1-one 7.12 (m, 1H), 3.30 (s, 2H) Not reported 100 K (crystal)

Key Observations :

  • NMR Shifts : Benzyl protons resonate at ~3.8 ppm in this compound, while methoxy groups in analogs appear at ~3.3 ppm .

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